1,1-Difluorospiro[2.4]heptane-5-carboxylic acid
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Overview
Description
1,1-Difluorospiro[2.4]heptane-5-carboxylic acid is a chemical compound with the molecular formula C8H10F2O2 and a molecular weight of 176.16 g/mol It is characterized by a spirocyclic structure, where a seven-membered ring is fused to a four-membered ring, with two fluorine atoms attached to the spiro carbon
Preparation Methods
The synthesis of 1,1-Difluorospiro[2.4]heptane-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and difluoromethyltriphenylphosphonium bromide.
Reaction Conditions: The key step involves the formation of the spirocyclic structure through a nucleophilic substitution reaction. This is achieved by treating cyclohexanone with difluoromethyltriphenylphosphonium bromide in the presence of a strong base such as sodium hydride.
Chemical Reactions Analysis
1,1-Difluorospiro[2.4]heptane-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
1,1-Difluorospiro[2.4]heptane-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1,1-Difluorospiro[2.4]heptane-5-carboxylic acid is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity and specificity. Additionally, the spirocyclic structure may contribute to its stability and resistance to metabolic degradation .
Comparison with Similar Compounds
1,1-Difluorospiro[2.4]heptane-5-carboxylic acid can be compared with other spirocyclic compounds, such as:
1,1-Difluorospiro[2.5]octane-6-carboxylic acid: Similar in structure but with an eight-membered ring, this compound may have different chemical reactivity and biological activity.
1,1-Difluorospiro[2.3]hexane-4-carboxylic acid: With a six-membered ring, this compound may exhibit different physical and chemical properties.
1,1-Difluorospiro[3.4]heptane-6-carboxylic acid: The presence of an additional ring may influence its stability and reactivity.
The uniqueness of 1,1-Difluorospiro[2
Properties
IUPAC Name |
2,2-difluorospiro[2.4]heptane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)4-7(8)2-1-5(3-7)6(11)12/h5H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZUPHJLOSMAJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C(=O)O)CC2(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248395-44-8 |
Source
|
Record name | 1,1-difluorospiro[2.4]heptane-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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